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Compound of Interest

Compound Name: 3-aminopropanamide

Cat. No.: B1594134 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 3-
aminopropanamide (also known as β-alanine amide), a compound of interest in various

research and development sectors. The following sections detail the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule,

along with standardized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 3-aminopropanamide (C₃H₈N₂O), both ¹H and ¹³C NMR are essential for

structural confirmation.

¹H NMR Spectral Data
The proton NMR spectrum of 3-aminopropanamide is expected to show two distinct triplets,

corresponding to the two methylene groups (-CH₂-).
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Proton Assignment
Chemical Shift (δ)

ppm (Predicted)
Multiplicity

Coupling Constant

(J) Hz (Predicted)

H₂N-CH₂-CH₂-CONH₂ ~2.9 - 3.1 Triplet ~6-7

H₂N-CH₂-CH₂-CONH₂ ~2.3 - 2.5 Triplet ~6-7

H₂N-CH₂-CH₂-CONH₂ Broad Singlet - -

H₂N-CH₂-CH₂-CONH₂ Broad Singlet - -

Note: The chemical shifts of the amine (N-H) protons are highly dependent on the solvent and

concentration and may appear as a broad singlet.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 3-aminopropanamide will exhibit three signals

corresponding to the three unique carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) ppm (Predicted)

H₂N-CH₂-CH₂-CONH₂ ~35 - 40

H₂N-CH₂-CH₂-CONH₂ ~38 - 43

H₂N-CH₂-CH₂-CONH₂ ~175 - 180

Experimental Protocol for NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra of 3-aminopropanamide is as

follows:

Sample Preparation:

Dissolve 5-25 mg of 3-aminopropanamide in approximately 0.6-0.7 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on

the sample's solubility.
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If the sample contains particulate matter, filter the solution through a small cotton or glass

wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for

accurate chemical shift referencing.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a sufficient number

of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

For ¹³C NMR, a larger sample quantity (50-100 mg) may be necessary. Utilize proton

decoupling to simplify the spectrum. A relaxation delay of 1-2 seconds between pulses is

recommended to ensure accurate integration, especially for quantitative analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-aminopropanamide will show characteristic absorption bands for its primary

amine and primary amide groups.

Characteristic IR Absorption Bands
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Vibrational Mode Functional Group
Expected

Wavenumber (cm⁻¹)
Intensity

N-H Stretch
Primary Amine &

Amide
3100 - 3500

Strong, Broad (often

two peaks for the

amide)

C=O Stretch Primary Amide 1630 - 1695 Strong, Sharp

N-H Bend
Primary Amine &

Amide
1550 - 1650 Medium to Strong

C-N Stretch Amine & Amide 1000 - 1350 Medium

Note: The N-H stretching region may show two distinct peaks for the symmetric and

asymmetric stretching of the -NH₂ group in the primary amide.[1][2] Hydrogen bonding can

cause significant broadening of the N-H and C=O stretching bands.

Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 3-aminopropanamide, the following protocol can be used:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 3-aminopropanamide with approximately 100-200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the mixture into a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation. The molecular weight of 3-
aminopropanamide is 88.11 g/mol .[3]

Expected Mass Spectrum Data (Electron Ionization - EI)
m/z Proposed Fragment Significance

88 [C₃H₈N₂O]⁺ Molecular Ion (M⁺)

71 [M - NH₃]⁺ Loss of ammonia

44 [CONH₂]⁺

Characteristic fragment for

primary amides resulting from

α-cleavage.[4]

43 [CH₂CONH]⁺

30 [CH₂NH₂]⁺

Note: The relative intensities of the peaks can vary depending on the ionization energy and the

specific instrument used.

Experimental Protocol for Mass Spectrometry
A general protocol for obtaining an EI mass spectrum is as follows:

Sample Introduction:

Introduce a small amount of the volatile sample into the ion source of the mass

spectrometer. This can be done via a direct insertion probe for solid samples or through a

gas chromatograph (GC-MS) for samples that are amenable to this separation technique.

Ionization:

Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.[4]
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Mass Analysis and Detection:

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

The separated ions are then detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the comprehensive spectral analysis

of a chemical compound like 3-aminopropanamide.
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Click to download full resolution via product page

Caption: Workflow of Spectral Analysis for 3-Aminopropanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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